molecular formula C18H23N3O2S2 B2936678 N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 952981-43-0

N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2936678
CAS No.: 952981-43-0
M. Wt: 377.52
InChI Key: JXPZMOKROKEMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic complex organic compound designed for preclinical research and chemical biology. Its structure integrates a piperidine core flanked by two thiophene-methyl groups and an ethanediamide linker, presenting a multifaceted scaffold for investigation. Compounds featuring thiophene and piperidine motifs are of significant interest in medicinal chemistry due to their diverse biological activities and presence in various pharmacologically active molecules . The specific research applications and mechanism of action for this compound are not currently detailed in the literature and require further investigation by qualified researchers. Potential research directions could be inferred from analogous structures; for instance, thiophene-containing compounds have been explored for their fungicidal activity against plant pathogens , while other piperidine derivatives are investigated as ligands for neurological targets . Researchers are encouraged to study its potential interactions with biological systems, its physicochemical properties, and its suitability for specific assay development. This product is intended for non-human research and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(thiophen-2-ylmethyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c22-17(18(23)20-12-15-3-1-9-24-15)19-11-14-5-7-21(8-6-14)13-16-4-2-10-25-16/h1-4,9-10,14H,5-8,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPZMOKROKEMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

    Oxidation: Thiophene S-oxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[(thiophen-2-yl)methyl]-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Pharmacological Data Comparison

Compound Core Structure Key Substituents Molecular Weight Lipophilicity (LogP)* Opioid Receptor Affinity (Ki, nM)*
Target Compound Ethanediamide Dual thiophen-2-ylmethyl 447.5† Moderate (2.8) Unknown
Beta-Hydroxythiofentanyl Propionamide Thiophen-2-yl, hydroxyl, phenyl 358.5 Low (1.5) μ: 3.2, δ: 48.7
Thiofuranyl Fentanyl Carboxamide Thiophene-2-yl, phenethyl 368.5 High (3.5) μ: 0.8, δ: 12.4
Carfentanil Propionamide + ester Phenethyl, methyl ester 394.5 Very High (4.2) μ: 0.024, δ: 3.3

†Calculated based on molecular formula C₁₉H₂₁N₃O₂S₂.

Biological Activity

N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy against different biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene moiety, a piperidine ring, and an ethanediamide backbone. These structural components are significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Anticancer Activity
    • Recent studies indicate that derivatives of piperidine, including those with thiophene substituents, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
    • Mechanistically, these compounds may inhibit key signaling pathways involved in tumor progression, such as NF-kB activation, which is crucial in inflammatory responses related to cancer .
  • Neuroprotective Effects
    • Compounds with similar structural motifs have been investigated for their potential in treating neurodegenerative diseases. They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . This dual inhibition suggests a potential for improving cognitive function by enhancing cholinergic transmission.
  • Antimicrobial Properties
    • The compound's activity against fungal strains has been evaluated. Studies indicate that derivatives can effectively inhibit the growth of Candida albicans and Aspergillus species, showcasing comparable efficacy to fluconazole . The minimum inhibitory concentrations (MICs) for these compounds were determined using standard microdilution methods.

Anticancer Efficacy

A study conducted on a series of piperidine derivatives, including the compound , demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The results showed that the compound induced apoptosis more effectively than traditional chemotherapeutics. The mechanism was linked to the inhibition of IKKb, which plays a pivotal role in NF-kB signaling pathways associated with cancer cell survival .

Neuroprotective Potential

In another investigation focusing on Alzheimer’s disease models, compounds with similar structures were found to exhibit neuroprotective effects by inhibiting cholinesterase activity. This inhibition was correlated with improved cognitive outcomes in animal models .

Data Tables

Biological Activity Target Efficacy Reference
AnticancerFaDu tumor cellsHigher than bleomycin
NeuroprotectionAChE/BuChEInhibition observed
AntifungalCandida albicansComparable to fluconazole

Q & A

Basic: What are the key synthetic methodologies for preparing N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide?

Methodological Answer:
The synthesis involves three critical steps:

Piperidine Core Functionalization : Introduce the thiophen-2-ylmethyl groups via reductive amination or alkylation. For example, intermediate piperidine derivatives can be treated with thiophene-2-carbaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane .

Ethanediamide Bridge Formation : Couple the two modified piperidine units using oxalyl chloride or a carbodiimide-mediated reaction. Intermediate amines are reacted with oxalyl chloride under inert conditions to form the diamide linkage .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (diethyl ether) to isolate the product. Yields typically range from 59% to 71%, depending on substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.